(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate
Overview
Description
®-Dimethyl 2-(tert-butoxycarbonylamino)succinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino succinate ester. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethyl 2-(tert-butoxycarbonylamino)succinate typically involves the reaction of an amino acid or its derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Dimethyl 2-(tert-butoxycarbonylamino)succinate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides, which can be further utilized in various synthetic applications .
Scientific Research Applications
®-Dimethyl 2-(tert-butoxycarbonylamino)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of biologically active peptides and proteins.
Medicine: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Dimethyl 2-(tert-butoxycarbonylamino)succinate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
®-Dimethyl 2-(tert-butoxycarbonylamino)glutarate: Similar in structure but with an additional methylene group in the backbone.
®-Dimethyl 2-(tert-butoxycarbonylamino)malonate: Similar but with a different ester group.
Uniqueness
®-Dimethyl 2-(tert-butoxycarbonylamino)succinate is unique due to its specific structure, which provides a balance between stability and reactivity. The Boc group offers protection during synthesis, while the succinate ester allows for further functionalization and incorporation into larger molecules .
Properties
IUPAC Name |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195981 | |
Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130622-08-1 | |
Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130622-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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